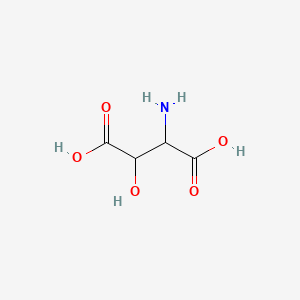

3-Hydroxyaspartic acid

Description

This compound is a natural product found in Garcinia mangostana and Astragalus sinicus with data available.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLQUHNPNCGKJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20875575 | |

| Record name | 3-hydroxy-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71653-06-0, 7298-98-8, 5753-30-0, 7298-99-9, 6532-76-9, 4294-45-5, 1860-87-3, 1186-90-9 | |

| Record name | 3-Hydroxyaspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71653-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxy-DL-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071653060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC158205 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC158204 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC139979 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aspartic acid, DL-erythro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC119128 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malic acid, 3-amino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hydroxy-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-DL-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Threo-3-hydroxy-DL-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Erythro-3-hydroxy-DL-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-HYDROXY-DL-ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99A78V5YX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: A Structurally Complex Amino Acid

An In-depth Technical Guide to the Discovery and History of 3-Hydroxyaspartic Acid

This compound, also known as β-hydroxyaspartic acid (Hya), is a non-proteinogenic amino acid derived from the hydroxylation of aspartic acid at the third carbon position.[1][2] Its history is not one of a simple discovery, but a decades-long journey of chemical and analytical challenges, driven by its unique structural complexity. Unlike most common amino acids, this compound possesses two chiral centers (at carbons C2 and C3), giving rise to four distinct stereoisomers: two enantiomeric pairs known as erythro and threo diastereomers.[1][3][4] This stereochemical richness has been the central theme of its scientific narrative, from the first ambiguous syntheses to its eventual identification in complex biological systems and its adoption as a critical tool in neuroscience. This guide details the pivotal moments in the discovery, synthesis, and characterization of this multifaceted molecule.

The Four Faces of this compound: Stereoisomerism

The presence of two asymmetric centers means that this compound can exist in four distinct spatial arrangements. Understanding these isomers is fundamental to appreciating the challenges researchers faced in its isolation and synthesis.[3][4]

| Stereoisomer Name | Abbreviation | C2 Configuration | C3 Configuration |

| L-threo-3-hydroxyaspartic acid | L-THA | S | S |

| D-threo-3-hydroxyaspartic acid | D-THA | R | R |

| L-erythro-3-hydroxyaspartic acid | L-EHA | S | R |

| D-erythro-3-hydroxyaspartic acid | D-EHA | R | S |

Part 1: Early Synthesis and the Stereochemical Hurdle

The initial chapters of this compound's history were written in the laboratory, not discovered in nature. Early chemical synthesis methods were effective at producing the molecule's backbone but lacked stereochemical control, typically yielding a mixture of the threo and erythro diastereomers.[3][5] A common and historically significant approach involved the ammonolysis or aminolysis of epoxysuccinic acids.[3][5]

Foundational Synthesis Protocol: Aminolysis of Epoxysuccinic Acid

The choice of the starting epoxide's stereochemistry dictates the resulting diastereomer, providing a foundational method for stereospecific synthesis.

-

Precursor Selection: The synthesis begins with either cis- or trans-epoxysuccinic acid.

-

Ring Opening: The epoxide ring is opened using an amine, such as benzylamine. The reaction of cis-epoxysuccinic acid yields the threo form, while trans-epoxysuccinic acid produces the erythro form.[5]

-

Deprotection: In the case of using benzylamine, a subsequent catalytic hydrogenolysis step is required to remove the N-benzyl group, yielding the final racemic (DL) mixture of the respective diastereomer (threo or erythro).[5]

The primary limitation of these early methods was the production of racemic mixtures (e.g., DL-threo), which were difficult to separate into their constituent enantiomers.[3] This difficulty in achieving optical purity spurred the development of more advanced analytical and separation techniques.

Caption: Early stereospecific synthesis of diastereomers.

Part 2: Analytical Evolution: From Mixtures to Pure Enantiomers

The inability of early synthesis to produce optically pure isomers created a significant analytical bottleneck. The history of this compound is therefore inextricably linked to the advancement of analytical chemistry.

-

Early Chromatography: Initial attempts to separate the isomers relied on conventional chromatographic techniques, which often lacked the resolution to separate all four stereoisomers effectively.

-

Chiral Derivatization: A major breakthrough came with the use of chiral derivatizing agents, which react with the amino acid isomers to form diastereomeric products that can be more easily separated by standard methods like High-Performance Liquid Chromatography (HPLC).[5]

-

Capillary Electrophoresis (CE): The advent of CE provided a high-resolution technique capable of separating the charged isomers with great efficiency. Coupling CE with sensitive detection methods like Laser-Induced Fluorescence (LIF) after derivatization allowed for the detection of minute quantities of each isomer.[6]

-

Modern Mass Spectrometry and VCD: The definitive identification of each stereoisomer without relying on standards became possible with sophisticated methods combining Capillary Zone Electrophoresis-Mass Spectrometry (CZE-MS) with Vibrational Circular Dichroism (VCD).[7] This approach allows for the separation of all four isomers and their unambiguous structural confirmation by comparing their experimental VCD spectra to theoretically calculated spectra.[7]

Caption: Modern workflow for isomer identification.

Part 3: Discovery in Nature and Biological Significance

With robust analytical methods in hand, researchers began to identify this compound in various natural contexts, revealing its diverse biological roles.

Natural Occurrence

The compound has been identified in a range of organisms, highlighting its distribution across different domains of life.

-

Bacteria: L-threo-3-hydroxyaspartic acid was found in the fermentation broths of Arthrinium phaeospermum and Streptomyces sp.[3][8] The D-threo isomer is a key component of ornibactins, a family of siderophores (iron-chelating compounds) produced by bacteria like Pseudomonas.[1]

-

Plants: It has been reported in plants such as Garcinia mangostana and Astragalus sinicus.[9]

-

Mammalian Systems: L-erythro-β-hydroxyasparagine, a closely related precursor, is found in significant quantities in human urine.[10] Furthermore, this compound has been identified as a post-translational modification in certain proteins. It is found in Epidermal Growth Factor (EGF)-like domains of vitamin K-dependent coagulation proteins, such as Protein C.[1]

A Key Player in Neuroscience

Perhaps the most significant discovery regarding its function came from the field of neuroscience. The L-threo stereoisomer (L-THA) was identified as a potent, competitive inhibitor of Excitatory Amino Acid Transporters (EAATs). These transporters are crucial for clearing the neurotransmitter glutamate from the synaptic cleft, thereby terminating the neural signal.

By blocking these transporters, L-THA increases the concentration and duration of glutamate in the synapse, making it an invaluable pharmacological tool for studying glutamatergic neurotransmission and the roles of EAATs in both healthy and diseased states of the central nervous system.[4]

Caption: L-THA inhibits glutamate reuptake at the synapse.

Part 4: Modern Era: Biocatalysis and Future Directions

The historical challenges of stereoselective chemical synthesis have been largely overcome by modern biotechnology. Researchers have developed efficient biocatalytic processes using engineered microorganisms.[11] For example, systems utilizing recombinant E. coli expressing asparagine hydroxylase and asparaginase can convert L-asparagine into L-threo-3-hydroxyaspartic acid with high yield and perfect stereoselectivity, a feat unattainable through early chemical methods.[3][11]

The journey of this compound—from a mixture in a flask to a precisely synthesized neuromodulator and a known component of human proteins—showcases the parallel evolution of synthetic chemistry, analytical science, and biochemistry. Its history serves as a compelling case study in how the ability to distinguish between stereoisomers can unlock profound biological understanding.

References

-

Hasegawa, R., et al. (2015). One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). Applied and Environmental Microbiology. Available at: [Link]

-

Hasegawa, R., et al. (2015). One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). American Society for Microbiology Journals. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 5425. Available at: [Link]

-

ResearchGate. (2021). Separation and determination of 3‐hydroxyaspartate by online concentration capillary electrophoresis/laser‐induced fluorescence with microwave‐assisted derivatization. Request PDF. Available at: [Link]

-

PubMed. (2024). Identification of 3-hydroxyaspartate with two chiral centers by capillary electrophoresis-mass spectrometry and vibrational circular dichroism independent of single enantiomer standard. National Library of Medicine. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). DL-threo-beta-Hydroxyaspartic acid. PubChem Compound Summary for CID 443239. Available at: [Link]

-

Wikipedia. (n.d.). This compound. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Isolation and amino acid sequence of a dehydratase acting on d-erythro-3-hydroxyaspartate from Pseudomonas sp. N99, and its application in the production of optically active 3-hydroxyaspartate. Available at: [Link]

-

SpringerLink. (2014). Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies. Available at: [Link]

-

Wikiwand. (n.d.). This compound. Available at: [Link]

-

ResearchGate. (n.d.). the synthesis of inactive para- and anti-hydroxyaspartic acids (aminomalic acids). Available at: [Link]

-

ResearchGate. (n.d.). threo- and erythro- β-Hydroxy-DL-aspartic acids. Available at: [Link]

-

The Good Scents Company. (n.d.). This compound. Available at: [Link]

-

PubMed Central. (n.d.). Urinary l-erythro-β-hydroxyasparagine—a novel serine racemase inhibitor and substrate of the Zn2+-dependent d-serine dehydratase. National Library of Medicine. Available at: [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. journals.asm.org [journals.asm.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Identification of 3-hydroxyaspartate with two chiral centers by capillary electrophoresis-mass spectrometry and vibrational circular dichroism independent of single enantiomer standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, 1860-87-3 [thegoodscentscompany.com]

- 9. This compound | C4H7NO5 | CID 5425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Urinary l-erythro-β-hydroxyasparagine—a novel serine racemase inhibitor and substrate of the Zn2+-dependent d-serine dehydratase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Hydroxyaspartic acid stereoisomers (L-threo, D-threo, L-erythro, D-erythro)

An In-Depth Technical Guide to the Stereoisomers of 3-Hydroxyaspartic Acid

Authored by a Senior Application Scientist

Foreword

In the landscape of neuroscience research and drug development, the precise modulation of excitatory amino acid transporters (EAATs) represents a critical frontier. Among the chemical tools available, the stereoisomers of this compound (Hya) stand out for their potent and stereospecific interactions. This guide moves beyond a simple cataloging of facts to provide a deep, mechanistic understanding of these four molecules: L-threo, D-threo, L-erythro, and D-erythro. As researchers and developers, our goal is not just to use these compounds, but to understand the causality behind their synthesis, biological activity, and analytical characterization. This document is structured to provide that insight, presenting not just protocols, but the scientific rationale that makes them robust and self-validating.

Foundational Stereochemistry: More Than Just Mirror Images

This compound is a non-proteinogenic amino acid derived from aspartic acid, featuring two chiral centers at the C2 (α-carbon) and C3 (β-carbon) positions.[1][2] This dual chirality gives rise to four distinct stereoisomers, grouped into two pairs of enantiomers (mirror images) and two pairs of diastereomers (non-mirror-image stereoisomers).[1][3] Understanding this relationship is fundamental, as the spatial arrangement of the amino, carboxyl, and hydroxyl groups dictates the molecule's ability to fit into the binding pocket of a biological target.

The four stereoisomers are:

-

(2S, 3S)-3-hydroxyaspartic acid (L-threo)

-

(2R, 3R)-3-hydroxyaspartic acid (D-threo)

-

(2S, 3R)-3-hydroxyaspartic acid (L-erythro)

-

(2R, 3S)-3-hydroxyaspartic acid (D-erythro)

The threo and erythro nomenclature describes the relative configuration of the substituents on the C2-C3 bond. This seemingly subtle structural difference results in profoundly different pharmacological profiles.

Pharmacological Profiles: A Case Study in Stereospecificity

The biological activity of the this compound isomers is dominated by their interaction with EAATs, the transporters responsible for clearing glutamate from the synaptic cleft to prevent excitotoxicity.[4] The L-threo isomer, in particular, is a cornerstone pharmacological tool.

L-threo-3-Hydroxyaspartic Acid (L-THA): The Potent EAAT Inhibitor

L-THA is a potent, competitive inhibitor of multiple EAAT subtypes.[5][6][7] It is a transportable substrate for EAAT1-4 but acts as a non-transportable inhibitor at EAAT5.[4][5] This dual functionality makes it an invaluable research tool for dissecting transporter pharmacology. By blocking glutamate uptake, L-THA potentiates the action of glutamate and aspartate at their receptors, an effect that can lead to neuronal excitation and, at higher concentrations, excitotoxicity.[6][8][9]

The inhibitory potency of L-THA varies by EAAT subtype, a critical detail for designing experiments targeting specific transporter populations.

| Stereoisomer | Target | Assay Type | Potency (Kᵢ / IC₅₀) | Source |

| L-threo-Hya | human EAAT1 | [³H]-d-Asp uptake | Kᵢ = 11 µM | [5][6][7] |

| human EAAT2 | [³H]-d-Asp uptake | Kᵢ = 19 µM | [5][6][7] | |

| human EAAT3 | [³H]-d-Asp uptake | Kᵢ = 14 µM | [5][6][7] | |

| DL-threo-Hya | human EAAT1 | Glutamate uptake | IC₅₀ = 96 µM | [10] |

| human EAAT2 | Glutamate uptake | IC₅₀ = 31 µM | [10] | |

| Xenopus EAAT4 | L-aspartate current | Kᵢ = 0.6 µM | [10] | |

| Xenopus EAAT5 | L-glutamate current | Kᵢ = 2.5 µM | [10] |

Table 1: Comparative inhibitory potencies of threo-3-hydroxyaspartic acid on various Excitatory Amino Acid Transporters (EAATs).

Other Isomers: Specialized Biological Roles

While L-THA is primarily known for its role in neuroscience, the other isomers have distinct biological functions:

-

D-threo-3-hydroxyaspartate (D-THA): This isomer is found in nature as a structural component of ornibactin, a siderophore produced by some bacteria to scavenge iron.[1]

-

D-erythro- and L-erythro-3-hydroxyaspartate (D-EHA & L-EHA): These isomers are key substrates in enzymatic resolution methods. A novel dehydratase from Pseudomonas sp. N99 specifically acts on D-EHA, allowing for the isolation of optically pure L-EHA from a racemic mixture.[11]

-

General Occurrence: The this compound residue (Hya) has also been identified within the Epidermal Growth Factor (EGF-like) domains of certain vitamin K-dependent proteins, such as Protein C, indicating a role in protein structure and function.[1][2]

Synthesis and Resolution: The Pursuit of Optical Purity

The primary challenge in working with this compound is obtaining stereochemically pure isomers.[11] Traditional chemical synthesis methods, such as the ammonolysis of epoxysuccinic acids, often yield diastereomeric mixtures that are difficult to separate.[3][12] Consequently, the field has moved towards highly specific biocatalytic approaches.

Protocol: One-Pot Biocatalytic Synthesis of L-THA

This state-of-the-art method leverages a whole-cell biocatalyst to achieve high yield and perfect stereoselectivity, avoiding the formation of unwanted isomers.[3][13] The causality of its success lies in the specific choice of enzymes and the genetic engineering of the host organism.

Principle: The synthesis proceeds in two steps within a single engineered E. coli cell. First, asparagine hydroxylase (AsnO) from Streptomyces coelicolor converts L-asparagine to L-threo-3-hydroxyasparagine. Second, endogenous E. coli asparaginase hydrolyzes the intermediate to L-threo-3-hydroxyaspartic acid. A critical innovation was the use of an asparaginase I-deficient E. coli mutant, which prevents premature degradation of the substrate and dramatically increases the final yield from negligible amounts to over 90%.[13]

Enzymatic Resolution

An alternative to stereoselective synthesis is enzymatic resolution, where an enzyme selectively modifies one enantiomer or diastereomer in a racemic mixture, allowing the other to be isolated.

-

Using Methylaspartate Ammonia Lyases (MALs): Engineered MALs can perform kinetic resolution on various 3-substituted aspartic acids, achieving excellent diastereomeric ratios (>98:2) and enantiomeric excess (>99%).[14][15]

-

Using Dehydratases: As mentioned, a dehydratase from Pseudomonas sp. N99 selectively converts D-erythro-3-hydroxyaspartate to oxaloacetate, providing a clean method to resolve a DL-erythro mixture and obtain pure L-erythro-3-hydroxyaspartate.[11] This is the first enzymatic method reported for producing optically pure L-EHA.[11]

Analytical Workflow: Separation and Absolute Configuration

For any research or development application, a robust analytical method to separate and confirm the identity of each stereoisomer is non-negotiable. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry standard.[16]

Protocol: Self-Validating Chiral HPLC Method for Hya Stereoisomers

This protocol is designed to be self-validating by incorporating system suitability checks and confirming peak identity through advanced spectroscopic methods.

1. Objective: To separate and quantify the four stereoisomers of this compound.

2. Materials & Equipment:

-

HPLC system with UV detector

-

Chiral Stationary Phase (CSP) Column: A derivatized β-cyclodextrin column is a logical starting point due to its proven ability to resolve complex stereoisomers through inclusion complexation.[16]

-

Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 4.5

-

Mobile Phase B: Acetonitrile

-

Reference standards (if available) for initial peak identification.

3. Chromatographic Conditions (Starting Point):

-

Column: Derivatized β-cyclodextrin CSP (e.g., CYCLOBOND I 2000 RSP), 4.6 x 250 mm, 5 µm

-

Mobile Phase: Isocratic, 95:5 (v/v) Mobile Phase A : Mobile Phase B. Rationale: A high aqueous content is typically required for inclusion complexation on cyclodextrin phases.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 10°C. Rationale: Chiral separations are often enthalpy-driven, and lower temperatures can significantly improve resolution.[16]

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

4. System Suitability Test (SST):

-

Before sample analysis, inject a standard mixture (if available) or the sample mixture six times.

-

Acceptance Criteria:

-

Relative Standard Deviation (RSD) of retention times for each peak must be < 1%.

-

RSD of peak areas must be < 2%.

-

Resolution between all adjacent peaks should be > 1.5.

-

-

Causality: The SST ensures the chromatographic system is performing with adequate precision and resolving power before committing to sample analysis, making the subsequent data trustworthy.

5. Analysis and Confirmation:

-

Inject the sample mixture.

-

Quantify peaks based on area percentage or against a standard curve.

-

Peak Confirmation (Self-Validation): For unequivocal identification, especially when standards are unavailable, collect the eluent for each peak. Analyze the fractions using Vibrational Circular Dichroism (VCD). VCD can determine the absolute configuration of each isomer without relying on reference materials, providing an orthogonal confirmation of identity.[17] This is a powerful, modern approach that elevates the trustworthiness of the results.[17]

Conclusion and Field-Proven Insights

The stereoisomers of this compound exemplify the critical importance of stereochemistry in pharmacology. The profound difference in biological activity between L-threo-Hya as a potent EAAT inhibitor and its less active or functionally distinct diastereomers underscores the need for absolute control over stereochemical purity.

From a Senior Application Scientist's perspective, the key takeaways are:

-

Embrace Biocatalysis: For producing optically pure isomers like L-THA, biocatalytic methods are not just "greener"—they are more precise and efficient than classical chemistry, offering unparalleled stereocontrol.[3]

-

Validate Orthogonally: A single analytical technique is rarely sufficient. Combining a high-resolution separation like chiral HPLC with an absolute configuration-determining method like VCD creates a self-validating workflow that ensures scientific integrity.[17]

-

Understand the Target: The specific Ki values of L-THA at different EAAT subtypes are not just numbers; they are essential data for designing experiments with clear, interpretable outcomes.[5][6]

As research into glutamatergic signaling continues to evolve, these four molecules, and the robust methods used to synthesize and analyze them, will remain indispensable tools for scientists and drug developers aiming to precisely modulate neuronal function.

References

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (2024). Identification of 3-hydroxyaspartate with two chiral centers by capillary electrophoresis-mass spectrometry and vibrational circular dichroism independent of single enantiomer standard. Retrieved from [Link]

-

PubMed. (2015). One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Isolation and amino acid sequence of a dehydratase acting on d-erythro-3-hydroxyaspartate from Pseudomonas sp. N99, and its application in the production of optically active 3-hydroxyaspartate. Retrieved from [Link]

-

ASM Journals. (2015). One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). Retrieved from [Link]

-

Wikiwand. (n.d.). This compound. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). threo- and erythro- β-Hydroxy-DL-aspartic acids. Retrieved from [Link]

-

PubMed. (1996). L-glutamate uptake inhibitors may stimulate phosphoinositide hydrolysis in baby hamster kidney cells expressing mGluR1a via heteroexchange with L-glutamate without direct activation of mGluR1a. Retrieved from [Link]

-

PubMed. (2013). Kinetic resolution and stereoselective synthesis of 3-substituted aspartic acids by using engineered methylaspartate ammonia lyases. Retrieved from [Link]

-

PubMed. (2002). Inhibitor of glutamate transport alters synaptic transmission at sensorimotor synapses in Aplysia. Retrieved from [Link]

-

ResearchGate. (2013). Kinetic Resolution and Stereoselective Synthesis of 3-Substituted Aspartic Acids by Using Engineered Methylaspartate Ammonia Lyases. Retrieved from [Link]

-

Molnar Institute. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral Separations by High‐Performance Liquid Chromatography. Retrieved from [Link]

-

Analyst (RSC Publishing). (n.d.). Differentiating aspartic acid isomers and epimers with charge transfer dissociation mass spectrometry (CTD-MS). Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. wikiwand.com [wikiwand.com]

- 3. journals.asm.org [journals.asm.org]

- 4. L-(-)-threo-3-Hydroxyaspartic acid, EAAT1-4 inhibitor/non-transportable EAAT5 inhibitor (CAS 7298-99-9) | Abcam [abcam.com]

- 5. L-(-)-threo-3-Hydroxyaspartic acid | Glutamate Transporters | Tocris Bioscience [tocris.com]

- 6. rndsystems.com [rndsystems.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibitor of glutamate transport alters synaptic transmission at sensorimotor synapses in Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetic resolution and stereoselective synthesis of 3-substituted aspartic acids by using engineered methylaspartate ammonia lyases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. molnar-institute.com [molnar-institute.com]

- 17. Identification of 3-hydroxyaspartate with two chiral centers by capillary electrophoresis-mass spectrometry and vibrational circular dichroism independent of single enantiomer standard - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Crossroads of 3-Hydroxyaspartic Acid: A Technical Guide for Researchers

Abstract

3-Hydroxyaspartic acid (3-HA), a non-proteinogenic amino acid, has emerged from relative obscurity to become a molecule of significant interest across diverse fields of biomedical research. Initially identified as a component of antibiotics and a post-translationally modified residue in proteins, its roles have expanded to encompass crucial functions in central nervous system signaling and unique metabolic pathways. This technical guide provides an in-depth exploration of the biological significance of this compound, with a focus on its metabolic pathways, enzymatic interactions, and physiological roles. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to offer a comprehensive resource on the core biochemistry and analytical methodologies related to this multifaceted molecule.

Introduction: The Four Faces of this compound

This compound is a chiral molecule possessing two stereocenters, giving rise to four distinct stereoisomers: L-threo-3-hydroxyaspartic acid (L-t-HA), D-threo-3-hydroxyaspartic acid (D-t-HA), L-erythro-3-hydroxyaspartic acid (L-e-HA), and D-erythro-3-hydroxyaspartic acid (D-e-HA). This stereochemical diversity is central to its biological activity, with different isomers exhibiting unique interactions with enzymes and receptors. While initially discovered in microbial products, 3-HA is now recognized as an endogenous metabolite in mammals, found in tissues such as the brain and biological fluids including cerebrospinal fluid and urine. Its presence as a post-translationally modified residue in proteins, particularly within Epidermal Growth Factor (EGF)-like domains, underscores its importance in cellular signaling and protein function.[1][2]

Metabolic Pathways: Synthesis and Degradation

The metabolic pathways governing the synthesis and degradation of this compound are complex and vary across different organisms. In mammals, the primary route for the formation of β-hydroxyaspartate residues in proteins is through the post-translational hydroxylation of aspartyl or asparaginyl residues. In microorganisms, dedicated biosynthetic and catabolic pathways have been elucidated.

Biosynthesis of this compound

In microorganisms, the biosynthesis of L-threo-3-hydroxyaspartic acid can be achieved through a two-step enzymatic process starting from L-asparagine.[3][4]

-

Hydroxylation of L-asparagine: L-asparagine is first hydroxylated to form 3-hydroxyasparagine. This reaction is catalyzed by asparagine hydroxylase (AsnO) , a non-heme iron-dependent oxygenase.[3]

-

Hydrolysis of 3-hydroxyasparagine: The resulting 3-hydroxyasparagine is then hydrolyzed by asparaginase to yield L-threo-3-hydroxyaspartic acid and ammonia.[3]

The β-Hydroxyaspartate Cycle (BHAC): A Central Hub in Microbial Metabolism

A key metabolic pathway involving 3-hydroxyaspartate is the β-hydroxyaspartate cycle (BHAC), identified in marine proteobacteria as an efficient route for the assimilation of glyoxylate.[5][6] This cycle is significantly more prevalent in marine environments than the glycerate pathway, highlighting its ecological importance in the global carbon cycle.[5][7] The BHAC comprises four key enzymatic steps that convert two molecules of glyoxylate into one molecule of oxaloacetate.

The core reactions of the BHAC are:

-

Transamination: Glyoxylate accepts an amino group from L-aspartate, forming glycine and oxaloacetate. This reaction is catalyzed by aspartate-glyoxylate aminotransferase .

-

Aldol Condensation: A second molecule of glyoxylate condenses with glycine to form erythro-β-hydroxy-L-aspartate. This step is catalyzed by β-hydroxyaspartate aldolase .

-

Dehydration: erythro-β-Hydroxy-L-aspartate is then dehydrated to form iminosuccinate by β-hydroxyaspartate dehydratase .

-

Reduction: Finally, iminosuccinate is reduced to L-aspartate by iminosuccinate reductase , regenerating the initial amino donor and completing the cycle.[8]

Degradation of this compound

The degradation of this compound can proceed via several enzymatic routes. In some microorganisms, d-threo-3-hydroxyaspartate ammonia-lyase (dehydratase) catalyzes the conversion of d-threo-3-hydroxyaspartate to oxaloacetate and ammonia.[9] Similarly, an enzyme from Pseudomonas sp. N99 exhibits ammonia-lyase activity towards both L-threo- and D-erythro-3-hydroxyaspartate, also yielding oxaloacetate.[9]

Another key enzyme in 3-HA metabolism is aspartate aminotransferase (AspAT) , which can react with L-erythro-3-hydroxyaspartate. This interaction involves the formation of a quinonoid intermediate, and the kinetics of this reaction have been studied in detail, revealing the importance of active site residues like Tyr70 in stabilizing this intermediate.[10][11]

Role in the Central Nervous System: A Modulator of Excitatory Neurotransmission

This compound plays a significant role in the central nervous system (CNS) as a modulator of glutamatergic neurotransmission. Its primary mechanism of action involves the inhibition of excitatory amino acid transporters (EAATs).

Interaction with Excitatory Amino Acid Transporters (EAATs)

The stereoisomers of this compound exhibit differential effects on the various subtypes of EAATs (EAAT1-5). L-threo-3-hydroxyaspartic acid is a potent competitive inhibitor of EAAT1-4, and a non-transportable inhibitor of EAAT5.[12][13][14] The inhibitory activity of 3-HA and its derivatives on EAATs has been extensively studied, with compounds like DL-threo-β-benzyloxyaspartate (TBOA), a derivative of 3-HA, being widely used as a broad-spectrum EAAT inhibitor in neuroscience research.[15][16] The stereospecificity of this interaction is critical, with the threo-isomers generally showing higher potency.[17]

The inhibition of EAATs by 3-HA leads to an increase in the synaptic concentration of glutamate, which can potentiate excitatory neurotransmission. However, this can also lead to excitotoxicity under pathological conditions.

Interaction with NMDA Receptors

This compound also interacts with N-methyl-D-aspartate (NMDA) receptors, a key class of ionotropic glutamate receptors involved in synaptic plasticity, learning, and memory.[12] Studies have shown that DL-threo-3-hydroxyaspartate can reduce the activation of NMDA receptors by glutamate in cultured neurons.[6][18] The precise nature of this interaction and its dependence on the NMDA receptor subunit composition (e.g., GluN1, GluN2A-D) is an active area of research.[8][19]

Post-Translational Modification: A Role in Protein Function and Disease

One of the most significant roles of this compound in mammals is its incorporation into proteins as a post-translational modification (PTM). This modification, the hydroxylation of aspartyl or asparaginyl residues to form β-hydroxyaspartate (Hya) or β-hydroxyasparagine (Hyn), is catalyzed by aspartyl-(asparaginyl)-β-hydroxylase (ASPH) .[5][9]

Aspartyl-(asparaginyl)-β-hydroxylase (ASPH)

ASPH is a type II transmembrane protein located in the endoplasmic reticulum.[5] It is a 2-oxoglutarate-dependent dioxygenase that utilizes iron as a cofactor.[10][15] The hydroxylation occurs within specific Epidermal Growth Factor (EGF)-like domains of various proteins.[1]

Functional Consequences of Hydroxylation

The hydroxylation of aspartate/asparagine residues can have profound effects on protein structure and function. It has been shown to be crucial for protein-protein interactions and calcium binding.[1] For instance, the presence of β-hydroxyaspartate in the EGF-like domains of blood coagulation factors, such as Factor IX, is essential for their proper function.[1] This modification can also influence signaling pathways, such as the Notch signaling pathway, which is critical for cell fate determination.[4][5]

Implications in Disease

Dysregulation of ASPH activity and the resulting aberrant hydroxylation of proteins have been implicated in various diseases, most notably cancer. Elevated levels of ASPH have been observed in numerous malignancies, including hepatocellular carcinoma, pancreatic cancer, and glioblastoma.[5][9] The increased hydroxylase activity is thought to contribute to cancer progression by promoting cell migration, invasion, and metastasis, partly through the activation of the Notch signaling pathway.[5] Consequently, ASPH is being explored as a potential therapeutic target and a biomarker for cancer.[3]

Analytical Methodologies: Quantification and Characterization

The accurate quantification and characterization of this compound and its stereoisomers in biological matrices are crucial for understanding its metabolic roles. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for this purpose due to its high sensitivity and specificity.

Protocol: Quantification of this compound in Plasma by LC-MS/MS

This protocol outlines a general workflow for the quantification of this compound in plasma samples.

5.1.1. Sample Preparation

-

Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled 3-HA).

-

Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

5.1.2. Liquid Chromatography

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining and separating polar compounds like amino acids.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually decreasing to elute the analyte.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 30 - 40 °C.

5.1.3. Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion (m/z) -> Product ion (m/z). Specific transitions need to be optimized for the instrument used. A common precursor ion is [M+H]+ at m/z 150.1.

-

Internal Standard: Corresponding precursor and product ions for the labeled internal standard.

-

5.1.4. Data Analysis

Quantification is achieved by constructing a calibration curve using known concentrations of this compound standards and calculating the peak area ratio of the analyte to the internal standard.

Table 1: Key Parameters for LC-MS/MS Analysis of this compound

| Parameter | Recommended Condition | Rationale |

| Sample Preparation | Protein precipitation with organic solvent | Efficiently removes proteins that can interfere with the analysis and damage the LC column. |

| LC Column | HILIC | Provides good retention and separation of polar analytes like amino acids. |

| Ionization | ESI Positive | Generally provides good sensitivity for amino acids. |

| Detection | MRM | Offers high selectivity and sensitivity for quantification in complex biological matrices. |

| Internal Standard | Stable isotope-labeled 3-HA | Compensates for matrix effects and variations in sample preparation and instrument response. |

Clinical Significance and Future Directions

The diverse biological roles of this compound suggest its potential involvement in various physiological and pathological processes. While specific inherited metabolic disorders directly linked to 3-HA metabolism are not well-defined, alterations in its levels or the activity of related enzymes could have clinical implications. For example, given its role in neurotransmission, dysregulation of 3-HA could contribute to neurological disorders. The strong association of ASPH with cancer progression highlights the therapeutic potential of targeting this enzyme.[3]

Future research should focus on several key areas:

-

Elucidating the regulation of 3-HA metabolism in mammals: Understanding how the synthesis, degradation, and transport of 3-HA are controlled will provide insights into its physiological functions.

-

Defining the specific roles of 3-HA stereoisomers: Further investigation into the differential interactions of the four stereoisomers with their biological targets is needed.

-

Investigating the link between 3-HA and human diseases: Exploring the potential involvement of 3-HA in neurological disorders, cancer, and other pathologies could lead to the identification of new diagnostic markers and therapeutic targets.

-

Developing advanced analytical tools: The development of more sensitive and high-throughput methods for the analysis of 3-HA and its stereoisomers will be crucial for advancing research in this field.

Conclusion

This compound is a molecule of growing importance, with multifaceted roles in metabolism, neurotransmission, and protein function. Its unique biochemistry, particularly the stereospecificity of its interactions and its involvement in the novel β-hydroxyaspartate cycle, presents exciting avenues for future research. This technical guide provides a solid foundation for researchers and drug development professionals to delve into the intricate world of this compound, with the aim of unraveling its full biological potential and translating this knowledge into clinical applications.

References

-

Brewitz, L., et al. (2020). Kinetic parameters of human aspartate/asparagine-β-hydroxylase suggest that it has a possible function in oxygen sensing. Journal of Biological Chemistry, 295(23), 7826-7838. [Link]

-

Cai, W., et al. (2021). Diverse molecular functions of aspartate β-hydroxylase in cancer. Oncology Letters, 22(5), 1-1. [Link]

-

Rees, D. J., et al. (1989). The role of beta-hydroxyaspartate and adjacent carboxylate residues in the first EGF domain of human factor IX. The EMBO journal, 8(12), 3691–3696. [Link]

-

Matsumoto, T., et al. (2013). Full article: Isolation and amino acid sequence of a dehydratase acting on d-erythro-3-hydroxyaspartate from Pseudomonas sp. N99, and its application in the production of optically active 3-hydroxyaspartate. Bioscience, Biotechnology, and Biochemistry, 77(10), 2056-2063. [Link]

-

Hara, R., et al. (2015). One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). Applied and Environmental Microbiology, 81(11), 3648-3654. [Link]

-

Hara, R., et al. (2015). One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). PubMed, [Link]

-

Wikipedia. (2023). This compound. [Link]

-

Shigeri, Y., et al. (2001). Effects of threo-beta-hydroxyaspartate derivatives on excitatory amino acid transporters (EAAT4 and EAAT5). Journal of neurochemistry, 79(2), 297–302. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Marini, A., & Novelli, A. (1991). DL-threo-3-hydroxyaspartate reduces NMDA receptor activation by glutamate in cultured neurons. European journal of pharmacology, 194(1), 131–132. [Link]

-

Sobolevsky, A. I., et al. (2013). α-Amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors adopt different subunit arrangements. The Journal of biological chemistry, 288(30), 22158–22164. [Link]

-

Orphanet. (n.d.). 3-hydroxy-3-methylglutaric aciduria. [Link]

-

Parker, S. J., et al. (2023). Optimised plasma sample preparation and LC-MS analysis to... ScienceOpen. [Link]

-

Biotage. (n.d.). Bioanalytical sample preparation. [Link]

-

GARD. (n.d.). 3-hydroxyisobutyric aciduria. [Link]

-

Le, T. H. D., et al. (2024). Expanding the repertoire of imine reductases by mining divergent biosynthetic pathways for promiscuous reactivity. Cell Chemical Biology. [Link]

-

Vandenberg, R. J., et al. (1997). New beta-hydroxyaspartate derivatives are competitive blockers for the bovine glutamate/aspartate transporter. The Journal of biological chemistry, 272(33), 20336–20342. [Link]

-

Eustáquio, A. S., et al. (2021). An imine reductase that captures reactive intermediates in the biosynthesis of the indolocarbazole reductasporine. Nature chemistry, 13(12), 1237–1244. [Link]

-

Wikipedia. (n.d.). NMDA receptor. [Link]

-

Arriza, J. L., et al. (1994). Functional comparisons of three glutamate transporter subtypes cloned from human motor cortex. The Journal of neuroscience, 14(9), 5559–5569. [Link]

-

Hayashi, H., et al. (1995). Reaction of aspartate aminotransferase with L-erythro-3-hydroxyaspartate: involvement of Tyr70 in stabilization of the catalytic intermediates. Biochemistry, 34(29), 9498–9506. [Link]

-

Rupa Health. (n.d.). 3-(3-hydroxyphenyl)-3-hydroxypropionic Acid. [Link]

-

Max Planck Society. (2019, November 18). The β-hydroxyaspartate cycle and its role in the global carbon cycle [Video]. YouTube. [Link]

-

Agilent Technologies. (2018, September 12). Sample preparation in a bioanalytical workflow – part 1 [Video]. YouTube. [Link]

-

Whiteaker, J. R., et al. (2014). Quantitative, multiplexed workflow for deep analysis of human blood plasma and biomarker discovery by mass spectrometry. Journal of proteome research, 13(5), 2439–2451. [Link]

-

Paoletti, P., & Neyton, J. (2003). Relating NMDA Receptor Function to Receptor Subunit Composition: Limitations of the Pharmacological Approach. The Journal of neuroscience, 23(5), 1543–1545. [Link]

-

Shigeri, Y., et al. (2001). Effects of threo-beta-hydroxyaspartate derivatives on excitatory amino acid transporters (EAAT4 and EAAT5). PubMed. [Link]

-

Wikipedia. (n.d.). Imine reductase. [Link]

-

Orphanet. (n.d.). 3-hydroxyisobutyric aciduria. [Link]

-

Dreamgenics. (n.d.). Metabolopathies. [Link]

-

Wikipedia. (n.d.). Post-translational modification. [Link]

-

Lee, C. H., & L̈, W. (2015). Structural insights into NMDA receptor pharmacology. Current opinion in structural biology, 33, 8–15. [Link]

-

Ramazi, S., & Zahiri, J. (2021). Protein Post-translational Modifications: Role in Protein Structure, Function and Stability. IntechOpen. [Link]

-

Geyer, P. E., et al. (2016). Rapid preparation of human blood plasma for bottom-up proteomics analysis. Proteomics. Clinical applications, 10(9-10), 929–937. [Link]

-

Wen, J., et al. (2024). The Role and Mechanism of Protein Post-Translational Modification in Rheumatoid Arthritis. Journal of Inflammation Research, 17, 3037–3052. [Link]

-

Mayo Clinic. (2024, January 12). Inherited metabolic disorders. [Link]

-

WebMD. (2023, March 24). Inherited Metabolic Disorders: Types, Signs, Causes & Treatment. [Link]

-

Health in Code. (n.d.). Inborn errors of metabolism. [Link]

-

Raushel, F. M., et al. (1978). Determination of the mechanism of the argininosuccinate synthetase reaction by static and dynamic quench experiments. Biochemistry, 17(26), 5587–5591. [Link]

-

Chemistry For Everyone. (2023, June 15). How To Determine Enzyme Kinetic Parameters? [Video]. YouTube. [Link]

-

Hall, C. L., & Kamin, H. (1975). Kinetic methods for the study of the enzyme systems of beta-oxidation. The Journal of biological chemistry, 250(9), 3476–3486. [Link]

-

Shomu's Biology. (2015, December 17). Enzyme Kinetics Parameters [Video]. YouTube. [Link]

Sources

- 1. The role of beta-hydroxyaspartate and adjacent carboxylate residues in the first EGF domain of human factor IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic parameters of human aspartate/asparagine–β-hydroxylase suggest that it has a possible function in oxygen sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Aspartyl-(asparaginyl) β-Hydroxylase, Hypoxia-Inducible Factor-1α and Notch Cross-Talk in Regulating Neuronal Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diverse molecular functions of aspartate β-hydroxylase in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DL-threo-3-hydroxyaspartate reduces NMDA receptor activation by glutamate in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. α-Amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors adopt different subunit arrangements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. IEMbase [iembase.com]

- 12. NMDA receptor - Wikipedia [en.wikipedia.org]

- 13. L-(-)-threo-3-Hydroxyaspartic acid | Glutamate (EAAT) Transporter Inhibitors: R&D Systems [rndsystems.com]

- 14. Asparagine Hydroxylation is a Reversible Post-translational Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetic parameters of human aspartate/asparagine-β-hydroxylase suggest that it has a possible function in oxygen sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Functional comparisons of three glutamate transporter subtypes cloned from human motor cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Orphanet: 3-hydroxy-3-methylglutaric aciduria [orpha.net]

- 19. Structural insights into NMDA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

The Functional Significance of 3-Hydroxyaspartic Acid in Protein C and Vitamin K-Dependent Proteins: A Core Post-Translational Modification in Hemostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin K-dependent (VKD) proteins are a class of secreted proteins essential for a range of physiological processes, most notably blood coagulation. Their function is critically dependent on a series of post-translational modifications that occur within the endoplasmic reticulum. While the γ-carboxylation of glutamate residues is the hallmark modification of this protein family, another, more subtle modification plays a crucial role: the β-hydroxylation of specific aspartic acid residues to form erythro-β-hydroxyaspartic acid (Hya). This guide provides a detailed examination of the enzymatic machinery responsible for this modification, its prevalence in key coagulation factors, and its specific functional role in the anticoagulant protein C. We will explore the structural implications of this hydroxylation, its impact on calcium binding and protein conformation, and the analytical methods used for its detection and study.

Introduction: Beyond Gamma-Carboxylation

The maturation of vitamin K-dependent proteins, such as the pro-coagulant factors II (prothrombin), VII, IX, and X, and the anti-coagulant proteins C, S, and Z, is a complex process. These proteins undergo multiple post-translational modifications, including glycosylation, proteolytic processing, and, most famously, vitamin K-dependent γ-glutamyl carboxylation. This carboxylation is essential for the calcium-binding properties that allow these proteins to anchor to phospholipid membranes at sites of injury.

However, another critical modification, the β-hydroxylation of aspartic acid (Asp) or asparagine (Asn), occurs in many of these same proteins. This reaction converts an aspartic acid residue into a novel amino acid, 3-hydroxyaspartic acid (Hya), also known as beta-hydroxyaspartic acid. First identified in protein C, this modification is now recognized as a key feature of the epidermal growth factor (EGF)-like domains present in many VKD proteins. While its function was initially unknown, it is now understood to be integral to the structural and functional integrity of these critical regulators of hemostasis.

The Hydroxylating Enzyme: Aspartyl/Asparaginyl β-Hydroxylase (AspH)

The formation of Hya is not a spontaneous event but is catalyzed by a specific enzyme, Aspartyl/Asparaginyl β-Hydroxylase (AspH), also known as Human Aspartyl (asparaginyl) β-hydroxylase (HAAH).

Enzymatic Mechanism: AspH is a non-heme iron- and 2-oxoglutarate (2-OG)-dependent dioxygenase located in the endoplasmic reticulum. These enzymes utilize molecular oxygen (O₂) to hydroxylate their substrates. The reaction mechanism involves the oxidative decarboxylation of 2-OG to succinate, which is coupled to the formation of a high-energy ferryl intermediate that ultimately hydroxylates the Cβ atom of a target aspartate residue within a specific consensus sequence. The reaction requires Fe²⁺ as a cofactor and ascorbate to maintain the iron in its reduced ferrous state.

The stereospecificity of the reaction is precise, yielding the erythro form of β-hydroxyaspartic acid.

A Comprehensive Technical Guide to 3-Hydroxyaspartic Acid in the Structure of Cinnamycin and Other Lantibiotics

Introduction: The World of Lantibiotics and the Significance of Post-Translational Modifications

Lantibiotics are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) produced by a wide range of Gram-positive bacteria.[1][2][3] They exhibit potent antimicrobial activity against various pathogens, making them attractive candidates for novel drug development.[2] A defining feature of lantibiotics is the presence of the non-proteinogenic amino acid lanthionine and its derivative methyllanthionine, which form characteristic thioether cross-links.[1][4][5] These modifications, along with others such as dehydration of serine and threonine residues, result in unique, often rigid, three-dimensional structures that are crucial for their biological activity.[4]

Cinnamycin, a member of the type B lantibiotics, is a 19-amino-acid tetracyclic peptide produced by Streptomyces cinnamoneus.[6] It is particularly noted for its specific binding to phosphatidylethanolamine (PE), a key component of bacterial cell membranes.[7][8][9] This interaction leads to membrane permeabilization and ultimately cell death.[7][8] The remarkable structure of cinnamycin features not only lanthionine and methyllanthionine bridges but also a lysinoalanine linkage and, most pertinently to this guide, a residue of erythro-3-hydroxy-L-aspartic acid (HyAsp).[7][8] This hydroxylated amino acid plays a critical, yet often overlooked, role in the structure and function of cinnamycin and other lantibiotics.

This in-depth technical guide will provide a comprehensive overview of 3-hydroxyaspartic acid within the context of cinnamycin and other lantibiotics. We will explore its structure, stereochemistry, biosynthesis, and functional significance, with a particular focus on its contribution to the unique biological activities of these fascinating molecules. Furthermore, we will detail the experimental methodologies employed for its identification and characterization, offering valuable insights for researchers, scientists, and drug development professionals in the field of natural product chemistry and antibiotic discovery.

The Structure and Stereochemistry of this compound

This compound, also known as β-hydroxyaspartic acid, is an amino acid derivative of aspartic acid that is hydroxylated at the β-carbon (C3) position.[10][11] This modification introduces a second chiral center, in addition to the α-carbon (C2), resulting in four possible stereoisomers: L-threo, L-erythro, D-threo, and D-erythro.[12][13]

| Stereoisomer | (2S,3S) or (2R,3R) | (2S,3R) or (2R,3S) |

| L-threo-3-hydroxyaspartic acid (L-THA) | (2S,3S) | |

| L-erythro-3-hydroxyaspartic acid (L-EHA) | (2S,3R) | |

| D-threo-3-hydroxyaspartic acid (D-THA) | (2R,3R) | |

| D-erythro-3-hydroxyaspartic acid (D-EHA) | (2R,3S) |

In the context of cinnamycin, the specific stereoisomer found is erythro-3-hydroxy-L-aspartic acid .[7][8] The precise stereochemistry of the hydroxyl group is crucial for the overall conformation of the peptide and its interaction with its biological target.

Biosynthesis of this compound in Lantibiotics: A Post-Translational Masterpiece

The incorporation of this compound into lantibiotics is a fascinating example of post-translational modification. Unlike proteinogenic amino acids, it is not directly incorporated during ribosomal translation. Instead, a specific aspartate residue within the precursor peptide is hydroxylated by a dedicated modifying enzyme.

While the complete biosynthetic pathway for this compound in cinnamycin is yet to be fully elucidated in a single study, research on the biosynthesis of similar hydroxylated amino acids provides significant insights. The hydroxylation is likely catalyzed by a non-heme, Fe(II)/α-ketoglutarate-dependent dioxygenase. These enzymes are known to be involved in a wide range of oxidation reactions in natural product biosynthesis.

A proposed biosynthetic pathway for the formation of L-threo-3-hydroxyaspartic acid involves the action of an asparagine hydroxylase, followed by an asparaginase.[12][14][15] However, in the case of lantibiotics, the hydroxylation occurs on an aspartate residue already incorporated into the precursor peptide. The generic name for lantibiotic biosynthetic enzymes is "Lan," often with a specific prefix for the particular lantibiotic (e.g., "Cin" for cinnamycin).[4] Therefore, the enzyme responsible for this modification would likely be a "Cin" hydroxylase.

Caption: Proposed enzymatic hydroxylation of an aspartate residue in a lantibiotic precursor peptide.

Functional Significance: The Crucial Role of the Hydroxyl Group

The presence of the this compound residue in cinnamycin is not merely a structural curiosity; it is integral to its biological activity. Molecular dynamics simulations have revealed that the hydroxyl group of HyAsp15 plays a key role in the selective binding of cinnamycin to phosphatidylethanolamine (PE).[7][8]

Specifically, the hydroxylated aspartate at position 15 is involved in a tight interaction with the charged amine of the PE headgroup.[8] This interaction is part of a larger hydrogen-bonding network that stabilizes the cinnamycin-PE complex.[7] This selective and high-affinity binding is the basis for cinnamycin's ability to permeabilize PE-containing membranes, which are prevalent in bacteria.[7][8]

Furthermore, the introduction of a hydroxyl group increases the polarity of the amino acid side chain, which can influence the overall conformation and solubility of the peptide. In drug development, such modifications can be strategically employed to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.

Experimental Methodologies for Identification and Characterization

The unambiguous identification and characterization of this compound within a peptide structure require a combination of sophisticated analytical techniques.

Mass Spectrometry

High-resolution mass spectrometry (MS) is the first line of investigation for identifying post-translational modifications. The presence of a hydroxyl group on an aspartate residue results in a mass increase of 16 Da compared to an unmodified aspartate. Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID) or electron-transfer dissociation (ETD), can be used to fragment the peptide and pinpoint the location of the modification.

Step-by-Step Protocol for MS Analysis:

-

Sample Preparation: Purify the lantibiotic of interest using high-performance liquid chromatography (HPLC).

-

Mass Spectrometry Analysis:

-

Acquire a high-resolution full MS scan to determine the accurate mass of the intact peptide.

-

Perform MS/MS analysis on the parent ion corresponding to the lantibiotic.

-

Analyze the fragmentation pattern to identify the b- and y-ion series. A mass shift of +16 Da on a fragment ion containing the modified aspartate residue will confirm its location.

-

-

Data Analysis: Utilize bioinformatics software to assist in the interpretation of the MS/MS data and confirm the presence and location of the hydroxylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of peptides and the unambiguous confirmation of post-translational modifications.[16] It provides atomic-level information on the three-dimensional structure and dynamics of the molecule in solution.

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation:

-

NMR Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and spectral dispersion.[18][19]

-

Record a series of two-dimensional (2D) NMR experiments:

-

Total Correlation Spectroscopy (TOCSY): To identify the spin systems of the individual amino acid residues.[17] The spin system of this compound will be distinct from that of aspartic acid due to the presence of the Cβ-H proton coupled to the hydroxyl proton.

-

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): To identify through-space correlations between protons, which are essential for determining the three-dimensional structure.

-

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): To correlate each proton with its directly attached carbon atom. The chemical shift of the Cβ carbon of this compound will be significantly different from that of aspartic acid.

-

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): To identify long-range correlations between protons and carbons, which aids in sequential assignment.

-

-

-

Data Analysis and Structure Calculation:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Perform sequential assignment of all proton and carbon resonances.

-

Use the distance restraints derived from NOESY/ROESY spectra, along with dihedral angle restraints from coupling constants, to calculate the three-dimensional structure of the lantibiotic using software such as CYANA or XPLOR-NIH.

-

Caption: Workflow for the identification and characterization of this compound in lantibiotics.

Other Lantibiotics Containing this compound

While cinnamycin is a prominent example, the occurrence of this compound is not limited to this particular lantibiotic. The duramycin family of lantibiotics, which are structurally and functionally related to cinnamycin, also contain this modified amino acid. Like cinnamycin, duramycins bind to phosphatidylethanolamine, and the this compound residue is expected to play a similar role in this interaction. The presence of this modification in a distinct family of lantibiotics suggests a conserved evolutionary strategy for achieving high-affinity lipid binding.

Conclusion and Future Perspectives

This compound is a crucial post-translational modification in cinnamycin and other related lantibiotics. Its presence is a testament to the intricate biosynthetic machinery that bacteria have evolved to produce these potent antimicrobial peptides. The hydroxyl group plays a direct and vital role in the specific recognition and binding of phosphatidylethanolamine, the key mechanism of action for this class of lantibiotics.

For researchers and drug development professionals, a thorough understanding of the structure, biosynthesis, and function of this compound is paramount. This knowledge can be leveraged for the bioengineering of novel lantibiotic variants with improved activity, selectivity, and pharmacokinetic properties. The experimental methodologies detailed in this guide provide a robust framework for the identification and characterization of this and other post-translational modifications in natural products. As the threat of antibiotic resistance continues to grow, the detailed study of unique molecular features like this compound in lantibiotics will undoubtedly pave the way for the development of next-generation antimicrobial agents.

References

-

One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). ASM Journals. [Link]

-

One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). PubMed. [Link]

-

Unique peptide modifications involved in the biosynthesis of lantibiotics. PubMed. [Link]

-

Lantibiotics: structure, biosynthesis and mode of action. FEMS Microbiology Reviews. [Link]

-

Mechanistic Understanding of Lanthipeptide Biosynthetic Enzymes. Chemical Reviews. [Link]

-

Lantibiotic structures as guidelines for the design of peptides that can be modified by lantibiotic enzymes. PubMed. [Link]

-

Lantibiotic Structures as Guidelines for the Design of Peptides That Can Be Modified by Lantibiotic Enzymes. Biochemistry. [Link]

-

Structure and Dynamics of Cinnamycin–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids. ACS Omega. [Link]

-

Structure and Dynamics of Cinnamycin–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids. PMC. [Link]

-

This compound. Wikipedia. [Link]

-

One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). Applied and Environmental Microbiology. [Link]

-

Cinnamycin. PubChem. [Link]

-

In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. RSC Publishing. [Link]

-

This compound. Wikiwand. [Link]

-

Isolation and amino acid sequence of a dehydratase acting on d-erythro-3-hydroxyaspartate from Pseudomonas sp. N99, and its application in the production of optically active 3-hydroxyaspartate. Taylor & Francis Online. [Link]

-

[Lantibiotics, a class of ribosomally synthesized peptide antibiotics]. PubMed. [Link]

-

Cinnamycin. Bioaustralis Fine Chemicals. [Link]

-

Lantibiotics – Knowledge and References. Taylor & Francis. [Link]

-

Peptide NMR. University of Zurich. [Link]

-

¹H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. [Link]

-

Lantibiotics: structure, biosynthesis and mode of action. PubMed. [Link]

-

Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. PMC. [Link]

-

NMR Spectroscopy of Peptides and Proteins. Springer Nature Experiments. [Link]

-

This compound. PubChem. [Link]

-

(PDF) NMR of peptides. ResearchGate. [Link]

Sources

- 1. Unique peptide modifications involved in the biosynthesis of lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. [Lantibiotics, a class of ribosomally synthesized peptide antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Lantibiotic structures as guidelines for the design of peptides that can be modified by lantibiotic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cinnamycin | C89H125N25O25S3 | CID 131801649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure and Dynamics of Cinnamycin–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioaustralis.com [bioaustralis.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. wikiwand.com [wikiwand.com]

- 12. journals.asm.org [journals.asm.org]